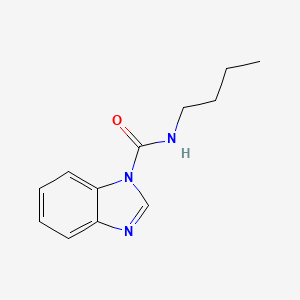

N-Butyl-1H-benzimidazole-1-carboxamide

Description

Properties

CAS No. |

57964-56-4 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-butylbenzimidazole-1-carboxamide |

InChI |

InChI=1S/C12H15N3O/c1-2-3-8-13-12(16)15-9-14-10-6-4-5-7-11(10)15/h4-7,9H,2-3,8H2,1H3,(H,13,16) |

InChI Key |

VXJARGTZAHXIFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent type, position, and functional groups. Below is a comparative analysis of N-butyl-1H-benzimidazole-1-carboxamide with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

*GPI 15427’s exact structure is proprietary but shares the carboxamide motif critical for PARP-1 inhibition.

Key Insights:

Substituent Position :

- The 1-position carboxamide in the target compound contrasts with 2-position derivatives (e.g., hydrazine-carboxamides in ). Positional differences alter electronic distribution and steric effects, impacting target binding. For example, 2-position derivatives in anticonvulsant studies showed enhanced hydrogen bonding with GABA receptors , whereas 1-position alkylation (as in the target compound) may favor hydrophobic interactions with enzyme active sites .

Functional Group Variations: Carboxamide vs. Butyl Chain vs. Shorter Alkyl Groups: Butyl’s longer chain increases lipophilicity (logP ~2.8 estimated) compared to methyl or ethyl analogs, enhancing blood-brain barrier penetration—a trait shared with GPI 15427, which is effective in CNS tumors .

Synthetic Routes :

- The target compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to methods in , where N-alkylation precedes carboxamide formation . In contrast, hydrazine-carboxamide derivatives () require hydrazine hydrate condensation, introducing an extra step .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Mechanistic Implications:

- PARP Inhibition : GPI 15427’s carboxamide group chelates Zn²⁺ in PARP-1’s catalytic domain . The target compound’s carboxamide may mimic this interaction, but its butyl chain could sterically hinder binding compared to GPI 15427’s optimized structure.

- Anticonvulsant Activity : ’s hydrazine-carboxamides showed 40–60% seizure inhibition in rodent models, attributed to GABA modulation . The target compound’s lack of hydrazine may reduce this activity but could shift efficacy toward other targets.

Q & A

Basic: What are the recommended methods for synthesizing N-Butyl-1H-benzimidazole-1-carboxamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of benzimidazole precursors with carboxamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or DCC to facilitate the reaction between the benzimidazole amine and the carboxamide moiety under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor purity via HPLC or TLC .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the butyl chain’s methylene protons appear as triplets (δ 1.2–1.5 ppm), while aromatic protons in the benzimidazole ring resonate at δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 273.1345 for C₁₂H₁₆N₃O) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .

- Standardized Protocols : Adopt consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Aggregate published data to identify trends or outliers. For instance, discrepancies in IC₅₀ values may arise from differences in assay sensitivity or compound solubility .

Advanced: What experimental strategies elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with suspected targets (e.g., kinases or receptors) .

- Gene Knockdown/Overexpression : CRISPR/Cas9 or siRNA silencing of candidate pathways can confirm functional involvement .

- Computational Docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, guiding mutagenesis studies to validate key residues .

Basic: What are the critical parameters to optimize during synthesis to enhance yield?

Methodological Answer:

- Reaction Temperature : Maintain 60–80°C for amide coupling to balance reaction rate and side-product formation .

- Catalyst Selection : Use DMAP or HOBt as catalysts to improve coupling efficiency .

- Workup Procedures : Neutralize acidic byproducts with aqueous NaHCO₃ before extraction to minimize degradation .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C5 position to enhance binding affinity .

- Bioisosteric Replacement : Replace the butyl chain with cyclopropyl or fluorinated analogs to improve metabolic stability .

- Pharmacokinetic Screening : Assess solubility (shake-flask method) and permeability (Caco-2 assay) to prioritize lead compounds .

Basic: What in vitro assays assess the biological activity of benzimidazole carboxamides?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus or E. coli .

- Anticancer Screening : MTT or SRB assays evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme Inhibition : Fluorescence-based assays measure inhibition of target enzymes (e.g., topoisomerase II) .

Advanced: What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock or Glide to model ligand-protein interactions. Focus on key residues (e.g., ATP-binding pocket in kinases) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories .

- Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energy contributions of hydrophobic/electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.